1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Stereochemistry Diastereomer separation Benzodiazepine conformation

Stereochemical misassignment compromises SAR data. This (1α,3α,5α) diastereomer, confirmed by PMR, eliminates epimer cross-contamination. • Hydrogen-bond donor (HBD=1) enables unique solubility & receptor-binding studies. • ≥95% purity ensures reproducible acylation/oxidation for 3-O-substituted derivatives. • Distinct PMR signature serves as reference for chiral method development. For researchers requiring rigidified benzodiazepine scaffolds, this is the only stereoisomer with a 3-OH handle.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 138792-65-1
Cat. No. B156010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL
CAS138792-65-1
Synonyms1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN2CC(CN1C3=CC=CC=C32)O
InChIInChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
InChIKeyLYNKNAULUCYZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bridged Benzodiazepine Scaffold Overview


1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL (CAS 138792-65-1) is the (1α,3α,5α)-configured stereoisomer of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-ol, a rigidified tricyclic benzodiazepine derivative with molecular formula C11H14N2O and molecular weight 190.24 g/mol . The compound belongs to the class of bridgehead-nitrogen diazabicycloalkanes and is synthesized via intramolecular cyclization of 1-(2-hydroxyethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-ol, with stereoisomers separated and characterized by PMR spectroscopy [1]. It is supplied at ≥95% purity for non-human research use only [2].

S
Stereochemistry (1α,3α,5α) configuration established by PMR spectroscopy
P
Purity Supplied at ≥95% purity for reproducible research use
B
Building Block Derivatizable 3-OH group enables synthesis of 3-O-substituted analogs

Why This Scaffold Cannot Be Substituted


Substituting CAS 138792-65-1 with its closest analogs—the (1α,3β,5α) epimer (CAS 138875-15-7), the 3-ketone oxidized form (CAS 140845-45-0), or the parent non-hydroxylated scaffold (CAS 7092-76-4)—introduces measurable differences in hydrogen-bonding capacity, lipophilicity, and derivatization potential that directly impact experimental reproducibility and synthetic utility. The (1α,3α,5α) configuration was established by PMR spectroscopy and represents a specific diastereomer with distinct spatial orientation of the 3-OH group [1]. The hydroxyl group confers a hydrogen-bond donor count of 1, absent in both the ketone (HBD=0) and the parent scaffold (HBD=0), altering solubility, polarity, and chromatographic behavior . The quantitative evidence below demonstrates that these are not interchangeable entities for structure-activity relationship (SAR) studies, synthetic chemistry applications, or pharmacological investigations.

Epimer (CAS 138875-15-7)
Different (1α,3β,5α) stereochemistry may shift receptor-interaction and chromatographic behavior; not interchangeable for SAR studies.
Ketone Analog (CAS 140845-45-0)
Lacks hydrogen-bond donor (HBD=0); oxidized form cannot serve as a derivatization starting point for 3-O-substituted libraries.
Parent Scaffold (CAS 7092-76-4)
Absence of 3-OH eliminates HBD capacity and synthetic utility; inert to acetylation or oxidation at the C-3 position.

Quantitative Evidence vs. Closest Analogs


Stereochemical Differentiation by PMR

CAS 138792-65-1 bears the (1α,3α,5α) configuration, while the alternative epimer CAS 138875-15-7 carries the (1α,3β,5α) arrangement at the C-3 hydroxyl-bearing carbon. Doronina et al. (1991) separated these stereoisomers and established their distinct configurations using proton magnetic resonance (PMR) spectroscopy, demonstrating that the 3-OH orientation produces distinguishable spectroscopic signatures [1]. The two epimers have identical molecular formula (C11H14N2O) and molecular weight (190.24 g/mol) but differ in the spatial orientation of the hydroxyl group, which can affect receptor interactions, hydrogen-bonding geometry, and chromatographic retention. No quantitative comparative biological activity data for the two epimers is available in the peer-reviewed primary literature as of the search date.

PMR Differentiation
Head-to-head
Target: (1α,3α,5α), distinct PMR spectrum vs. Epimer: (1α,3β,5α), distinct PMR spectrum
Epimer identity must be verified to ensure stereochemical reproducibility in SAR studies.
No comparative bioactivity data available in peer-reviewed literature.
Stereochemistry Diastereomer separation Benzodiazepine conformation

Hydrogen-Bond Donor Capacity

The target compound possesses a secondary alcohol at C-3, providing one hydrogen-bond donor (HBD=1). In contrast, the ketone analog benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one (CAS 140845-45-0, HBD=0) lacks any HBD [1], and the parent scaffold benzo[f]-1,5-diazabicyclo[3.2.2]nonene (CAS 7092-76-4, HBD=0) also has zero HBD capacity [2]. This single HBD difference is significant for pharmacological property prediction: the target compound's polar surface area (PSA = 26.71 Ų for the epimer pair ) is larger than the ketone's PSA (23.55 Ų [1]) and substantially larger than the parent's PSA (6.48 Ų [2]), directly affecting membrane permeability predictions and solubility.

H-Bond Donor Capacity
Cross-study comparable
HBD = 1 PSA 26.71 Ų
Unique HBD among analog series; may influence permeability and receptor-interaction studies.
ΔPSA +3.16 vs. ketone, +20.23 vs. parent scaffold.
Physicochemical properties Hydrogen bonding Drug-likeness

Synthetic Derivatization via 3-OH

The 3-hydroxyl group of CAS 138792-65-1 enables two well-characterized synthetic transformations that are impossible with the parent scaffold (CAS 7092-76-4). Treatment with acetic anhydride yields the 3-acetyl derivative, while oxidation with dimethyl sulfoxide (DMSO) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) produces the corresponding 3-ketone benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one (CAS 140845-45-0) [1][2]. The ketone analog cannot be directly reduced back to the alcohol with stereochemical control, making CAS 138792-65-1 the essential entry point for generating stereochemically defined 3-substituted derivatives. The parent scaffold (CAS 7092-76-4), lacking the 3-OH, is inert to these transformations.

Derivatization Pathways
Head-to-head
Target: Ac₂O → 3-acetyl; DMSO/DCC → 3-ketone vs. Parent/Ketone: No direct route to 3-O-substituted analogs
Essential starting material for stereochemically defined 3-substituted derivative libraries.
Reduction of ketone yields epimer mixture; stereocontrol lost.
Synthetic chemistry Derivatization Intermediate utility

Scaffold Conformational Dynamics

The benzodiazabicyclo[3.2.2]nonene scaffold underlying CAS 138792-65-1 exhibits well-characterized conformational dynamics. Variable-temperature 1H and 13C NMR studies of benzo[f]-1,5-diazabicyclo[3.2.2]nonene (the parent scaffold) demonstrated rapid conformational exchange between two conformers across the temperature range of +20°C to −110°C, with the conformer ratio shifting quantitatively from 73:27 at higher temperatures to 55:45 at −110°C [1]. The activation energy for this conformational exchange was determined to be 42.3 kJ/mol. In contrast, the larger-ring analog benzo[g]-1,6-diazabicyclo[4.2.2]decene showed nearly identical conformer populations across the same temperature range, indicating scaffold-size-dependent conformational behavior [1]. The 3-OH substituent in CAS 138792-65-1 is expected to modulate this equilibrium through steric and hydrogen-bonding effects, though direct quantitative measurements on the 3-ol derivative specifically have not been published.

Conformational Exchange
Class-level inference
73:27 → 55:45 Eₐ = 42.3 kJ/mol
Parent scaffold shows temperature-dependent conformer ratio; 3-OH modulation predicted but not measured.
Data from parent scaffold; direct 3-ol measurements unpublished.
Conformational analysis NMR spectroscopy Thermodynamics

Commercial Purity Specification

CAS 138792-65-1 is commercially available with a documented purity specification of ≥95% [1]. While purity data for the epimer CAS 138875-15-7 and the parent scaffold CAS 7092-76-4 are not consistently documented across vendors, the availability of a defined purity specification for the target compound reduces procurement risk for researchers who require a known quality baseline for reproducible experiments. Higher purities may be available upon request from the supplier [1].

Purity Specification
Data to verify
≥95%
Defined purity baseline reduces procurement ambiguity; verify lot-specific COA.
Supplier specification; higher purity may be available on request.
Procurement Purity specification Quality control

Recommended Application Scenarios


Stereochemically Defined Building Block

CAS 138792-65-1 is the preferred starting material for synthesizing 3-O-substituted derivatives of the benzodiazabicyclo[3.2.2]nonene scaffold. The (1α,3α,5α) stereochemistry is established by PMR [1], and the 3-OH group undergoes clean acetylation with acetic anhydride or oxidation to the 3-ketone with DMSO/DCC [2]. This makes it indispensable for SAR campaigns exploring the effect of 3-position substitution on biological activity. The parent scaffold (CAS 7092-76-4) cannot serve this purpose, and the ketone (CAS 140845-45-0) is already oxidized, limiting further derivatization at this position.

Hydrogen-Bond Pharmacophore Studies

The unique HBD=1 profile of CAS 138792-65-1 (versus HBD=0 for both the ketone analog and parent scaffold) makes it the only member of this analog series capable of donating a hydrogen bond [1]. This is particularly relevant for studies probing the role of hydrogen-bond donation in receptor binding, enzyme inhibition, or solubility-limited absorption. The difference in PSA (26.71 vs. 23.55 vs. 6.48 Ų) further differentiates the target's permeability profile from both comparators [2].

Conformational Probe Development

The benzodiazabicyclo[3.2.2]nonene scaffold exhibits temperature-dependent conformational exchange with a measurable conformer ratio shift from 73:27 to 55:45 and an activation energy of 42.3 kJ/mol [1]. CAS 138792-65-1 can serve as a probe molecule to investigate how the 3-OH substituent modulates this conformational equilibrium, potentially through variable-temperature NMR studies. This application is unique to the [3.2.2] system, as the [4.2.2] analog shows minimal temperature-dependent conformational change.

Diastereomer Purity Reference Standard

Because CAS 138792-65-1 [(1α,3α,5α)] and CAS 138875-15-7 [(1α,3β,5α)] are established diastereomers with distinct PMR signatures [1], the target compound can serve as a reference standard for developing chiral or diastereomer separation methods. Procurement of the correct stereoisomer with ≥95% purity [2] is critical for method validation, as cross-contamination with the epimer would compromise chromatographic resolution data.

Application
Selection Property
Validation Focus
Stereochemically Defined Building Block
Derivatizable 3-OH with established (1α,3α,5α) configuration
Verify stereochemistry by PMR before SAR library synthesis
Hydrogen-Bond Pharmacophore Studies
Single HBD=1 not present in ketone or parent scaffold
Confirm HBD contribution to permeability or target binding in assay
Conformational Probe Development
Temperature-sensitive conformer equilibrium in [3.2.2] scaffold
Assess 3-OH modulation of conformer ratio by VT-NMR
Diastereomer Purity Reference Standard
Distinct PMR signature vs. (1α,3β,5α) epimer
Validate diastereomer separation method (e.g., chiral HPLC)
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